Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate
Overview
Description
“Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate” is a chemical compound derived from chroman-7-one. It has a molecular formula of C13H14O6 . The average mass of this compound is 266.247 Da and its monoisotopic mass is 266.079041 Da . This compound is also known by other names such as “2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid” and "Acetic acid, 2-[(3,4-dihydro-5-hydroxy-2,2-dimethyl-4-oxo-2H-1-benzopyran-7-yl)oxy]-" .
Molecular Structure Analysis
The molecular structure of this compound is based on the chroman-7-one structure with additional functional groups. The compound has a chroman ring (a benzene ring fused to a dihydro-2H-pyran ring) with two methyl groups at the 2-position, a carbonyl group at the 4-position, and a hydroxy group at the 5-position . An acetic acid moiety is attached to the chroman ring via an ether linkage .Scientific Research Applications
Organic Chemistry Experimentation
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a derivative related to Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate, has been utilized in organic chemistry experiments, particularly in undergraduate courses. These experiments enhance student interest and skills in scientific research, highlighting the compound's educational applications (W. Min, 2015).
Selective Esterifications in Organic Synthesis
Research has shown that derivatives of this compound, such as Oxyma and its derivatives, are effective in selective esterifications of primary alcohols in water-containing solvents. These compounds have been found useful due to their ease of removal post-reaction through basic or acidic aqueous workup (Yong Wang et al., 2012).
Diels-Alder Reactions and Mono-Adducts Synthesis
In the field of synthetic organic chemistry, the compound has been involved in Diels-Alder reactions, leading to the formation of mono-adducts with specific structural characteristics. This has implications for further synthetic transformations and the development of new compounds (J. Ancerewicz et al., 1996).
Anticancer and Antifouling Properties
Some derivatives of this compound have shown potential in the field of medicinal chemistry. For instance, certain intermediates display moderate anticancer activity against lung, breast, and central nervous system cancers. Additionally, some compounds exhibit strong antifouling activities, suggesting applications in marine biology and environmental sciences (Mangaladoss Fredimoses et al., 2015).
properties
IUPAC Name |
methyl 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(2)6-10(16)13-9(15)4-8(5-11(13)20-14)19-7-12(17)18-3/h4-5,15H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRWTWSZAVVDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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